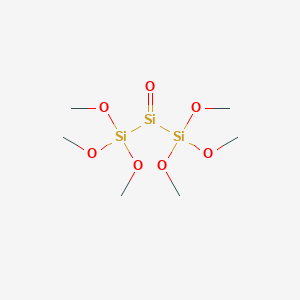

Hexamethoxytrisilan-2-one

Description

Hexamethoxytrisilan-2-one is a silicon-based organometallic compound characterized by a trisiloxane backbone with six methoxy (-OCH₃) substituents. Siloxanes are widely used in industrial applications, including polymer synthesis, surfactants, and coatings, due to their thermal stability and hydrophobicity . This compound’s methoxy groups may enhance its reactivity in hydrolysis or condensation reactions compared to methyl-substituted analogs, making it a candidate for specialized silicone precursors or catalytic applications.

Properties

CAS No. |

89455-28-7 |

|---|---|

Molecular Formula |

C6H18O7Si3 |

Molecular Weight |

286.46 g/mol |

IUPAC Name |

trimethoxy-[oxo(trimethoxysilyl)silyl]silane |

InChI |

InChI=1S/C6H18O7Si3/c1-8-15(9-2,10-3)14(7)16(11-4,12-5)13-6/h1-6H3 |

InChI Key |

DOCWEWAVISMAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](OC)(OC)[Si](=O)[Si](OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethoxytrisilan-2-one can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant. The general reaction is as follows:

SiHCl3+3CH3OH→Si(OCH3)3+3HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Hexamethoxytrisilan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to silanes.

Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Hexamethoxytrisilan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which hexamethoxytrisilan-2-one exerts its effects is primarily through its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability makes it an excellent candidate for use in various chemical reactions and industrial applications. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Key Observations :

- Hexamethylcyclotrisiloxane shares a cyclic trisiloxane backbone but lacks methoxy groups, resulting in lower polarity and slower hydrolysis rates compared to this compound .

- Hexamethyldisiloxane is a linear siloxane with two silicon atoms; its lower molecular weight and linear structure enhance volatility, making it a common solvent or carrier fluid .

- Hexamethylphosphoramide diverges entirely as an organophosphorus compound, exhibiting high polarity and solvent properties for polar reactants, unlike siloxanes .

Physical and Chemical Properties

Reactivity Notes:

- Methoxy groups in this compound likely accelerate hydrolysis under acidic or basic conditions, forming silanols, whereas methyl-substituted analogs (e.g., Hexamethylcyclotrisiloxane) require harsher conditions .

- Hexamethyldisiloxane’s linear structure allows for facile cleavage of Si-O bonds, enabling its use as a reactive intermediate in silicone synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.